1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
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Overview
Description
1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a compound that belongs to the class of difluoroboranyl derivatives. These compounds are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The presence of the difluoroboranyl group imparts high fluorescence quantum yield, narrow emission bands, and great photostability to the compound .
Preparation Methods
The synthesis of 1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the insertion of the difluoroboranyl group into the phenanthroline core. This can be achieved through various synthetic routes, including:
Reaction with Boron Reagents: The phenanthroline core can be reacted with boron reagents such as boron trifluoride etherate under controlled conditions to introduce the difluoroboranyl group.
Catalytic Methods: Catalysts such as palladium or platinum can be used to facilitate the insertion of the difluoroboranyl group into the phenanthroline core.
Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution: The difluoroboranyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a fluorescent probe in various chemical analyses and reactions.
Biology: It serves as a biolabeling agent for imaging and tracking biological molecules and cells.
Medicine: The compound is explored for its potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. The difluoroboranyl group enhances the compound’s ability to absorb and emit light, making it an effective fluorescent probe. The compound can bind to specific biomolecules, allowing for their visualization and tracking in various biological systems .
Comparison with Similar Compounds
1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other similar compounds, such as:
Boron-dipyrromethenes (BODIPYs): These compounds also contain the difluoroboranyl group and are known for their high fluorescence quantum yield and photostability.
β-Diketonate Difluoroboranyls: These compounds have similar photophysical properties and are used in various applications, including biolabeling and imaging.
β-Ketoiminate Difluoroboranyls: These compounds are known for their easy functionalization and are used as probes and indicators in various fields.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it highly valuable in scientific research and industrial applications .
Properties
CAS No. |
82783-13-9 |
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Molecular Formula |
C12H11BF2N2 |
Molecular Weight |
232.04 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,10-phenanthrolin-1-yl(difluoro)borane |
InChI |
InChI=1S/C12H11BF2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI Key |
YOZBRVIXEBTCOC-UHFFFAOYSA-N |
Canonical SMILES |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(F)F |
Origin of Product |
United States |
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